2-(2-Methoxyethoxy)ethyl 2-phenylacetate
Description
2-(2-Methoxyethoxy)ethyl 2-phenylacetate is an ester derivative of phenylacetic acid, characterized by a methoxyethoxyethyl chain attached to the phenylacetate backbone. This structural feature enhances its solubility in polar solvents compared to simpler alkyl esters. Its molecular formula is C₁₃H₁₈O₅ (MW: 254.28 g/mol), and it is identified by synonyms such as NSC20027 and AC1L5FT3 .
Properties
CAS No. |
6315-00-0 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-phenylacetate |
InChI |
InChI=1S/C13H18O4/c1-15-7-8-16-9-10-17-13(14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
LGXPOVWUWICGKD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methoxyethoxy)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Hydrolysis: Phenylacetic acid and 2-(2-methoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduced forms of the compound.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl 2-phenylacetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing phenylacetic acid and 2-(2-methoxyethoxy)ethanol, which may interact with biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-(2-Methoxyethoxy)ethyl 2-phenylacetate and its analogs:
Key Observations :
- The methoxyethoxyethyl group in the target compound improves solubility in polar solvents compared to phenethyl or ethyl esters, which exhibit lower solubility due to hydrophobic aromatic substituents .
- For example, Ethyl 2-phenylacetoacetate is a key precursor in amphetamine synthesis due to its keto group , while the amino group in the latter enhances its utility in chiral resolutions .
Stability and Degradation
- Chlorinated Analogs: Compounds like Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate exhibit stability influenced by electron-withdrawing chloro groups, as shown in crystallographic studies .
- Hydrolytic Sensitivity : Esters with electron-donating groups (e.g., methoxyethoxy) may undergo faster hydrolysis compared to halogenated analogs, impacting shelf-life and storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
